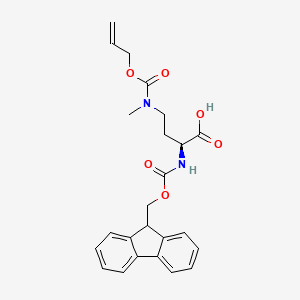

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)(methyl)amino)butanoic acid

Description

This compound is a specialized amino acid derivative featuring two key protective groups:

- Fmoc (9H-fluoren-9-ylmethoxycarbonyl): A base-labile group widely used in solid-phase peptide synthesis (SPPS) for temporary α-amino protection .

- Alloc (allyloxycarbonyl): A photolabile or palladium-catalyzed deprotectable group, often employed for orthogonal protection of side-chain amines or carboxylic acids .

Its structure enables sequential deprotection strategies in peptide synthesis, where Fmoc is removed under basic conditions (e.g., piperidine), while Alloc requires specific triggers (e.g., Pd(0)/nucleophiles), minimizing side reactions .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[methyl(prop-2-enoxycarbonyl)amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6/c1-3-14-31-24(30)26(2)13-12-21(22(27)28)25-23(29)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h3-11,20-21H,1,12-15H2,2H3,(H,25,29)(H,27,28)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHGCPHPJYHRHG-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)(methyl)amino)butanoic acid typically involves the protection of amino acids. One common method involves the use of fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to protect the amino group of the amino acid. The reaction is usually carried out in the presence of a base such as sodium carbonate in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) .

Industrial Production Methods

In industrial settings, the production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling. The use of solid-phase peptide synthesis (SPPS) is common, where the amino acid is anchored to a solid resin, and the Fmoc group is removed using a base like piperidine, followed by coupling with the next amino acid in the sequence .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)(methyl)amino)butanoic acid can undergo various chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine.

Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

Substitution: The allyloxycarbonyl group can be selectively removed under mild conditions to allow further functionalization.

Common Reagents and Conditions

Fmoc-Cl: Used for the protection of amino groups.

Piperidine: Used for the deprotection of the Fmoc group.

HBTU or DIC: Used as coupling reagents in peptide synthesis.

Major Products Formed

The major products formed from these reactions are typically peptides with specific sequences, where the this compound serves as a building block .

Scientific Research Applications

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)(methyl)amino)butanoic acid is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of complex peptides and proteins.

Biology: In the study of protein structure and function.

Medicine: In the development of peptide-based drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)(methyl)amino)butanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can react with other amino acids to form peptide bonds, facilitating the stepwise assembly of peptides .

Comparison with Similar Compounds

Structural Variations and Key Functional Groups

Physicochemical Properties

Solubility :

- The allyl-containing compound likely exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its hydrophobic Fmoc and Alloc groups. In contrast, the hydroxyl-substituted analog () shows higher aqueous solubility .

- Azido derivatives () are less polar, favoring organic solvents like THF or dichloromethane .

Stability :

Research Findings and Case Studies

- Orthogonal Deprotection : A 2015 study () utilized Fmoc-Alloc derivatives to synthesize macrocyclic peptides, achieving >90% yield by sequential Fmoc (piperidine) and Alloc (Pd(0)/PhSiH₃) cleavage .

- Click Chemistry : The azido variant () was employed in PET tracer development, demonstrating rapid tumor uptake in murine models (t₁/₂ = 2.1 hr) .

Biological Activity

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)(methyl)amino)butanoic acid, a complex amino acid derivative, exhibits various biological activities due to its unique structural components. This article explores its biological activity, including antimicrobial, neuroprotective, and anti-inflammatory effects, supported by case studies and research findings.

Structural Characteristics

The compound features a fluorenyl group, which enhances lipophilicity and potentially influences its interactions with biological targets. Its structure includes:

- Amino Acid Backbone : Essential for various biological processes.

- Fluorenyl Group : Contributes to hydrophobic interactions.

- Allyloxy and Methylaminobutanoic Acid Moieties : Implicated in the modulation of biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial effects. For instance, compounds with similar structural motifs have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

| Compound | Target Bacteria | Activity |

|---|---|---|

| Fluorenyl Derivative A | MRSA | Inhibition at low concentrations |

| Fluorenyl Derivative B | M. tuberculosis | Potent inhibition observed |

These findings suggest that the fluorenyl moiety plays a crucial role in enhancing the antimicrobial properties of the compound.

2. Neuroprotective Effects

Certain analogs of this compound have been investigated for their potential neuroprotective effects. Studies have shown that modifications to the fluorenyl or amino acid portions can enhance neuroprotective activity against oxidative stress and neuroinflammation.

- Case Study : A study demonstrated that a structural analog reduced neuronal apoptosis in models of neurodegeneration, highlighting its potential for treating conditions like Alzheimer's disease.

3. Anti-inflammatory Properties

The compound may also modulate inflammatory pathways. Research has indicated that it can influence cytokine production and immune responses, making it a candidate for further investigations in inflammatory diseases.

| Study | Findings |

|---|---|

| Study A | Reduced TNF-alpha levels in vitro |

| Study B | Modulation of IL-6 production |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : Interacts with specific enzymes critical for microbial survival.

- Receptor Binding : The fluorenyl group enhances binding to hydrophobic pockets in target proteins.

Research Findings

Recent studies have utilized various methodologies to elucidate the biological activity of this compound:

- In Vitro Assays : Assessing cytotoxicity and antimicrobial activity.

- Molecular Docking Studies : To predict binding affinities with target proteins.

Notable Research Outcomes

- Antimicrobial Efficacy : Demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.

- Neuroprotective Studies : Showed promise in reducing markers of oxidative stress in neuronal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.